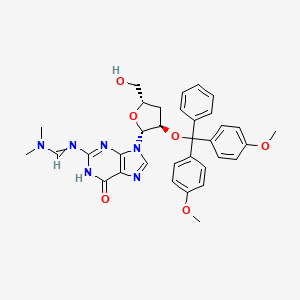
DMT-DMF-dG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-DMF-dG involves the protection of the deoxyguanosine base with dimethylformamidine (DMF) and the 5’ hydroxyl group with dimethoxytrityl (DMT). The 3’ hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures. The compound is typically produced as a white to off-white powder with a purity of ≥99% as determined by reversed-phase HPLC .
化学反応の分析
Types of Reactions
DMT-DMF-dG undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMF and DMT protecting groups under acidic or basic conditions.
Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds during DNA synthesis.
Common Reagents and Conditions
Deprotection: Concentrated ammonia or mild acids are commonly used for deprotection.
Phosphoramidite Coupling: The coupling reaction is facilitated by activators such as tetrazole or ETT (ethylthiotetrazole) in anhydrous acetonitrile.
Major Products Formed
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR, sequencing, and gene synthesis .
科学的研究の応用
DMT-DMF-dG is widely used in scientific research, particularly in the field of molecular biology. Its applications include:
DNA Synthesis: Used as a building block for the synthesis of DNA oligonucleotides.
Genetic Research: Facilitates the study of gene function and regulation by enabling the creation of specific DNA sequences.
Medical Research: Used in the development of diagnostic tools and therapeutic agents, including antisense oligonucleotides and siRNA.
作用機序
The mechanism of action of DMT-DMF-dG involves its incorporation into DNA sequences during oligonucleotide synthesis. The DMF protecting group ensures high coupling efficiency and rapid deprotection, leading to high-purity and high-yield oligonucleotides. The DMT group protects the 5’ hydroxyl group during synthesis and is removed at the final step to yield the desired oligonucleotide .
類似化合物との比較
Similar Compounds
DMT-dG(ib): Another phosphoramidite derivative of deoxyguanosine, protected by isobutyryl (ib) instead of DMF.
DMT-dA(bz): A phosphoramidite derivative of deoxyadenosine, protected by benzoyl (bz) at the base.
DMT-dC(bz): A phosphoramidite derivative of deoxycytidine, protected by benzoyl (bz) at the base.
Uniqueness
DMT-DMF-dG is unique due to its rapid deprotection and high stability in solution, making it particularly suitable for high-throughput DNA synthesis. The DMF protecting group reduces incomplete deprotection in G-rich sequences, enhancing the efficiency and quality of the synthesized oligonucleotides .
特性
分子式 |
C34H36N6O6 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,32+/m0/s1 |
InChIキー |
IPAQINCVVCCVFU-YUXUKGBOSA-N |
異性体SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


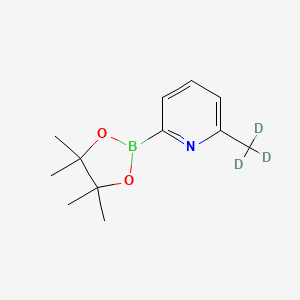
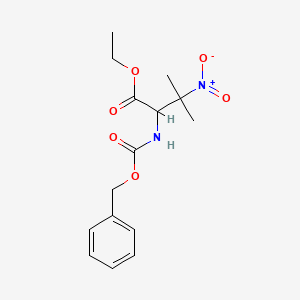

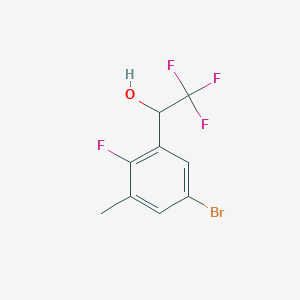
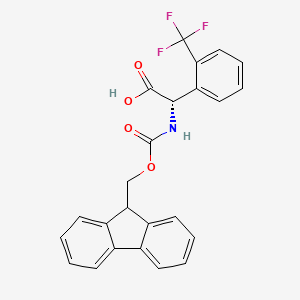
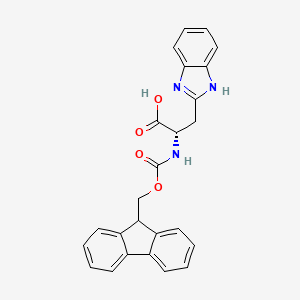
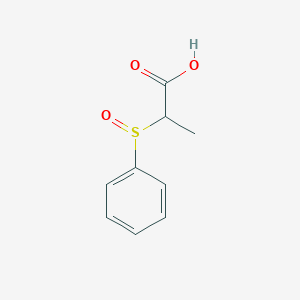
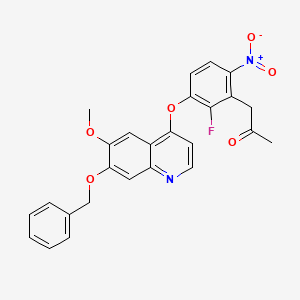
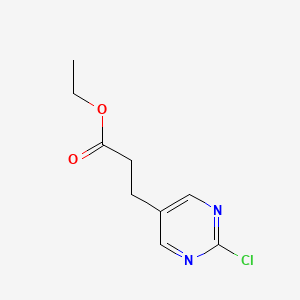
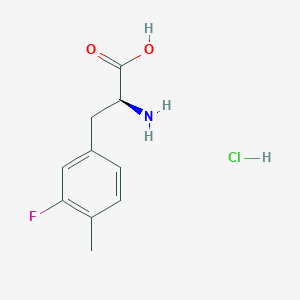
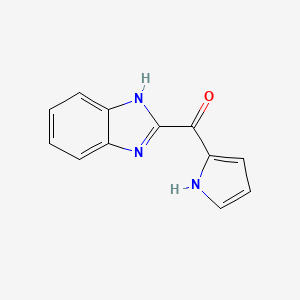


![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
